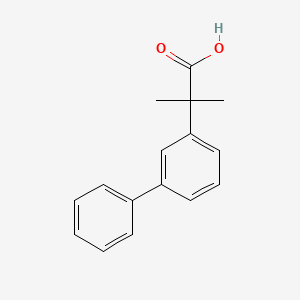
2-Methyl-2-(3-phenylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a process for preparing 2-methyl-2′-phenylpropionic acid derivatives showing antihistamine activity has been reported . Another study describes different microbial approaches for the preparation of optically pure aromatic compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study exploring the synthesis of new phenolic compounds from the tender leaves of Eucommia ulmoides Oliv. discovered compounds with modest anti-inflammatory activities. This research suggests potential antimicrobial applications for similar phenolic compounds, which could be related to 2-Methyl-2-(3-phenylphenyl)propanoic acid due to their structural similarities and bioactive properties (Xiaolei Ren et al., 2021).
Materials Science and Polymer Chemistry
In materials science, phloretic acid, a compound structurally similar to 2-Methyl-2-(3-phenylphenyl)propanoic acid, has been utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating a potential application in polymer chemistry for 2-Methyl-2-(3-phenylphenyl)propanoic acid as well (Acerina Trejo-Machin et al., 2017).
Bioconversion and Catalysis
The integrated process for producing methacrylic acid, which involves bioconversion of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid followed by catalytic dehydration, demonstrates a novel route that could be explored for 2-Methyl-2-(3-phenylphenyl)propanoic acid. This approach suggests potential in bioconversion and catalysis applications, highlighting the versatility of methyl-propanoic acid derivatives in chemical production (S. Pyo et al., 2012).
Propiedades
IUPAC Name |
2-methyl-2-(3-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-16(2,15(17)18)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYBFLCSYFMZJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

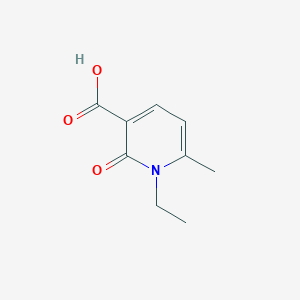

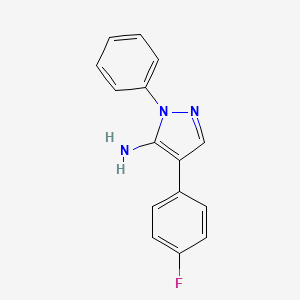
![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)

![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)
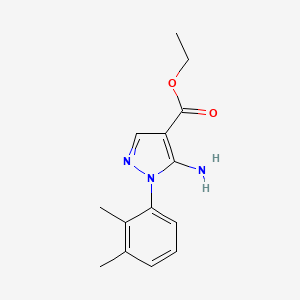
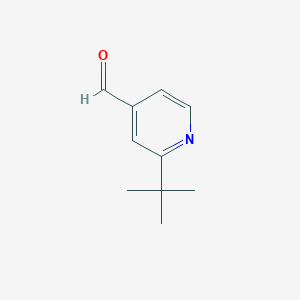



![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1519100.png)
![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)